molecular formula C25H21N3O5 B2778321 methyl 2'-amino-6'-benzyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate CAS No. 886163-22-0

methyl 2'-amino-6'-benzyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate

Cat. No.: B2778321
CAS No.: 886163-22-0
M. Wt: 443.459
InChI Key: BRZROGOCQWBAMT-UHFFFAOYSA-N
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Description

Methyl 2'-amino-6'-benzyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a structurally complex spirocyclic compound featuring a fused indole-pyrano[3,2-c]pyridine core. Its key functional groups include a benzyl substituent at position 6', a methyl ester at position 3', and an amino group at position 2'.

Properties

IUPAC Name

methyl 2'-amino-6'-benzyl-7'-methyl-2,5'-dioxospiro[1H-indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O5/c1-14-12-18-19(22(29)28(14)13-15-8-4-3-5-9-15)25(20(21(26)33-18)23(30)32-2)16-10-6-7-11-17(16)27-24(25)31/h3-12H,13,26H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZROGOCQWBAMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)N1CC3=CC=CC=C3)C4(C5=CC=CC=C5NC4=O)C(=C(O2)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2’-amino-6’-benzyl-7’-methyl-2,5’-dioxo-5’,6’-dihydrospiro[indoline-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of indoline derivatives with pyrano[3,2-c]pyridine intermediates under controlled conditions. The reaction conditions often require the use of catalysts, specific temperature ranges, and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2’-amino-6’-benzyl-7’-methyl-2,5’-dioxo-5’,6’-dihydrospiro[indoline-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

This compound possesses a spirocyclic structure that integrates both indole and pyridine moieties. The presence of multiple functional groups—including an amino group, a carboxylate, and keto groups—enhances its biological activity and reactivity in chemical synthesis. The spiro configuration adds to its structural diversity, which may influence pharmacological properties.

Anticancer Properties

Preliminary studies have indicated that methyl 2'-amino-6'-benzyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate exhibits promising anticancer activity. It has shown effectiveness against various cancer cell lines, including HeLa cells. The compound's unique structure may contribute to its ability to inhibit cell proliferation effectively.

Antimicrobial and Anti-inflammatory Effects

Similar compounds within the same class have demonstrated antimicrobial and anti-inflammatory activities. This suggests that this compound could also possess these therapeutic properties. Further exploration into its biological activities could reveal additional applications in treating infections or inflammatory conditions.

Interaction Studies

Research into how this compound interacts with biological targets is essential for understanding its pharmacological potential. Molecular docking studies could provide insights into the binding affinity and mechanisms of action with enzymes and receptors involved in cancer progression. Such studies are vital for developing targeted therapies based on this compound's unique structure.

Mechanism of Action

The mechanism of action of Methyl 2’-amino-6’-benzyl-7’-methyl-2,5’-dioxo-5’,6’-dihydrospiro[indoline-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in the Spiro[indole-pyrano[3,2-c]pyridine] Family

Several analogs share the spiro[indole-pyrano[3,2-c]pyridine] scaffold but differ in substituents, significantly altering their physicochemical and functional properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C25H23N3O5 457.47* 6'-benzyl, 3'-methyl carboxylate, 2'-amino Not reported in evidence
2′-Amino-1-(3-fluorobenzyl)-6′-(2-methoxyethyl)-7′-methyl-...-3′-carbonitrile C27H23FN4O4 486.50 3-fluorobenzyl, 2-methoxyethyl, 3′-nitrile Higher lipophilicity (nitrile group)
Methyl 2'-amino-1,7'-dimethyl-2,5'-dioxo-6'-[(pyridin-3-yl)methyl]-...-3'-carboxylate C25H22N4O5 458.47 6'-(pyridin-3-yl)methyl, 1'-methyl Enhanced π-π stacking potential
2'-Amino-1-butyl-6',7'-dimethyl-2,5'-dioxo-...-3'-carbonitrile Not reported Not reported 1-butyl, 6',7'-dimethyl, 3′-nitrile Likely increased steric bulk

*Calculated based on structural formula.

  • Substituent Effects: The 3′-methyl carboxylate in the target compound contrasts with nitrile groups in analogs , which may reduce hydrolytic stability but improve hydrogen-bonding capacity. 6'-Benzyl vs. Fluorinated benzyl groups increase electronegativity and metabolic resistance compared to non-fluorinated analogs.

Functional Group Comparisons with Non-Spirocyclic Systems

Compounds with similar functional motifs but distinct cores provide insights into reactivity and applications:

  • Ethyl 1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-...-6-carboxylate : A triazolopyrimidine with a methyl ester. The hydroxyl-phenyl group enables chelation, while the ester mirrors the target compound’s carboxylate, suggesting shared esterase susceptibility.
  • Diethyl 8-cyano-7-(4-nitrophenyl)-...-dicarboxylate : These tetrahydroimidazo[1,2-a]pyridines feature dual esters and nitrile groups. Their higher molecular weights (~450–500 Da) and nitro substituents imply stronger electron-withdrawing effects compared to the target compound.

Research Findings

  • Synthetic Methodologies: Solvent choice (e.g., methanol, acetonitrile) critically impacts yields in spirocyclic syntheses, as seen in indolo-pyrano-pyrimidinone derivatives .
  • Spectroscopic Trends : IR and NMR data for analogs confirm ester carbonyl stretches at ~1666 cm⁻¹ and aromatic proton shifts at δ 6.99–8.12 ppm, aligning with expected features in the target compound.
  • Thermal Stability : Melting points of analogs range widely (206–245°C ), suggesting the target compound’s stability may depend on substituent crystallinity.

Biological Activity

Methyl 2'-amino-6'-benzyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships of this compound, drawing from various studies and research findings.

Synthesis and Structural Characteristics

The compound can be synthesized through a series of cyclocondensation reactions involving indole derivatives and pyridine analogs. The structural formula indicates the presence of multiple functional groups that contribute to its biological activity. The molecular structure can be analyzed using techniques such as NMR spectroscopy and mass spectrometry to confirm the identity and purity of the synthesized compound .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties. In vitro assays have shown its effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-7 (breast cancer)14.34
HCT-116 (colon cancer)6.90
A549 (lung cancer)10.39

These values indicate that the compound has a significant cytotoxic effect compared to standard chemotherapeutic agents like doxorubicin.

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of cell proliferation. Studies suggest that the presence of specific functional groups in the molecule enhances its interaction with cellular targets involved in these processes .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the molecular structure can significantly influence biological activity. For instance:

  • The presence of a pyridinyl ring is crucial for maintaining activity.
  • Substituents on the benzyl group can enhance or diminish potency depending on their electronic properties (electron-withdrawing vs. electron-donating) .

Case Studies

  • Indole-Based Chalcones : A related study focused on indole-based chalcones found that specific substitutions on the indole ring led to varying degrees of biological activity. Compounds with a para-nitrogen orientation on the pyridine ring showed enhanced activity compared to those with meta or ortho substitutions .
  • Comparative Analysis : A comparative analysis of similar compounds indicated that those with additional dioxo or keto functionalities exhibited improved cytotoxicity against cancer cell lines .

Q & A

Q. What are the common synthetic routes for this spiro[indole-pyrano[3,2-c]pyridine] derivative, and what key reaction conditions must be controlled?

The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group protection. For example:

  • Step 1 : Aromatic aldehydes (e.g., substituted benzaldehydes) are condensed with a thiouracil or pyrimidine precursor under reflux in acetic anhydride/acetic acid with sodium acetate as a catalyst. This step forms the thiazolo-pyrimidine or pyrano-pyridine core .
  • Step 2 : Spiro-ring formation is achieved via nucleophilic addition or cyclization under inert atmospheres (e.g., nitrogen) in anhydrous solvents like tetrahydrofuran (THF) to prevent hydrolysis .
  • Step 3 : Esterification or carboxylation is performed using chloroacetic acid or benzyl halides in polar aprotic solvents (e.g., DMF) .
    Critical conditions : Temperature (60–120°C), solvent purity, and catalyst loading (e.g., 0.5–1.0 equiv. sodium acetate) significantly impact yield.

Q. Which spectroscopic methods are essential for structural confirmation?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., spiro-junction protons at δ 2.24–2.37 ppm) and confirm stereochemistry .
  • IR Spectroscopy : Peaks at ~2200 cm1^{-1} (C≡N) and ~1700 cm1^{-1} (C=O) validate functional groups .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 386–403) confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves spatial arrangement of the spiro system and substituent orientations .

Q. How do functional groups influence solubility and stability?

  • Solubility : Polar groups (e.g., carboxylate esters, amino groups) enhance solubility in polar solvents (DMSO, ethanol). Hydrophobic benzyl and methyl groups reduce aqueous solubility .
  • Stability : The compound is stable under neutral pH but may degrade under strong acidic/basic conditions due to ester hydrolysis. Storage in anhydrous environments at −20°C is recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent Systems : Use mixed solvents (e.g., acetic anhydride/acetic acid) to balance reactivity and solubility. Anhydrous THF or DMF minimizes side reactions .
  • Catalysts : Sodium acetate (0.5–1.0 equiv.) accelerates cyclization, while palladium catalysts (e.g., for cross-coupling) require inert atmospheres .
  • Temperature Gradients : Gradual heating (e.g., 60°C → 120°C) prevents premature decomposition. Microwave-assisted synthesis may reduce reaction time .
    Example : A 68% yield was achieved for a thiazolo-pyrimidine analog via 2-hour reflux in acetic anhydride .

Q. How does stereochemistry at the spiro-junction affect reactivity and biological activity?

  • Steric Effects : Bulky substituents (e.g., benzyl groups) hinder nucleophilic attacks, directing reactivity to less hindered sites .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro) deactivate the pyrimidine ring, while amino groups enhance nucleophilicity .
  • Biological Implications : Stereochemical alignment with target proteins (e.g., enzyme active sites) improves binding affinity. For example, spiro-compounds with R-configuration show higher antiviral activity .

Q. How can researchers resolve contradictions in spectroscopic or biological data?

  • Cross-Validation : Use multiple techniques (e.g., 1^1H NMR, 13^13C NMR, and X-ray) to confirm structural assignments .
  • Reproducibility : Standardize reaction conditions (e.g., solvent purity, drying time) to minimize batch-to-batch variability .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts or docking studies explain anomalous bioactivity .

Q. What pharmacological targets are plausible for this compound?

  • Kinase Inhibition : The pyrano-pyridine core may interact with ATP-binding pockets in kinases (e.g., EGFR, VEGFR) .
  • Antimicrobial Activity : Thiophene and benzyl substituents enhance membrane penetration, targeting bacterial dihydrofolate reductase .
  • Antiviral Potential : Spiro-indole derivatives inhibit viral proteases (e.g., HIV-1 protease) via steric blocking .

Q. How does this compound compare to structurally related analogs in terms of reactivity and bioactivity?

Analog Feature Impact on Reactivity/Bioactivity Reference
Benzyl substituentEnhances lipophilicity and CNS penetration
Amino group at C2'Increases hydrogen-bonding with biological targets
Methyl ester at C3'Improves metabolic stability vs. free carboxylic acid

Methodological Notes

  • Citations : References are drawn from peer-reviewed journals (e.g., Acta Crystallographica, synthesis protocols in IJAAS).

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